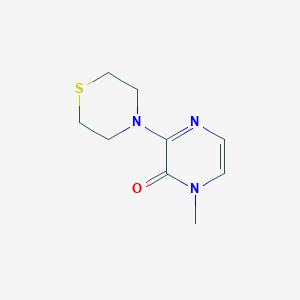
1-methyl-3-thiomorpholinopyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-thiomorpholinopyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H13N3OS and its molecular weight is 211.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-3-thiomorpholinopyrazin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features a thiomorpholine ring fused with a pyrazine nucleus. Its molecular formula is C₇H₈N₂OS, and it possesses unique chemical properties that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In addition to antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported its ability to inhibit the proliferation of cancer cells in various types of tumors, including breast and colon cancers. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.
Case Studies
Several case studies have investigated the efficacy of this compound in clinical and laboratory settings:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : The compound exhibited notable inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
-
Cancer Cell Line Study :
- Objective : To assess the anticancer potential on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Findings : A dose-dependent decrease in cell viability was observed, suggesting potent anticancer activity.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Antimicrobial Activity | E. coli | Significant inhibition observed |
| S. aureus | Lower MIC compared to standard antibiotics | |
| Anticancer Activity | MCF-7 (Breast Cancer) | Dose-dependent decrease in cell viability |
| HT-29 (Colon Cancer) | Induction of apoptosis noted |
Propriétés
IUPAC Name |
1-methyl-3-thiomorpholin-4-ylpyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-11-3-2-10-8(9(11)13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVGLZOGPIMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













